molecular formula C16H17N3O3 B2885130 (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide CAS No. 2380195-80-0

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide

Cat. No. B2885130
CAS RN: 2380195-80-0
M. Wt: 299.33
InChI Key: VANJOSJWERUNIT-VMPITWQZSA-N
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Description

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide, also known as MQFA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Cyclization Procedures for Tetrahydroisoquinolines

Cyclization techniques are crucial in the synthesis of tetrahydroisoquinolines, a compound class with significant chemical and pharmaceutical importance. The work by Maryanoff and Rebarchak (1992) illustrates the use of N-acyliminium cyclization for producing 3-arylisoquinolines, demonstrating a method to circumvent complications associated with classical cyclization procedures. This approach yields tetrahydroisoquinolines with good to excellent efficiency, highlighting a valuable strategy for synthesizing complex organic structures (Maryanoff & Rebarchak, 1992).

Synthesis of Methoxylated Tetrahydroisoquinoliniums

Methoxylated tetrahydroisoquinoliniums, derived from compounds like N-methyl-laudanosine and N-methyl-noscapine, have been synthesized and evaluated for their binding affinity to apamin-sensitive binding sites. This research by Graulich et al. (2006) underscores the potential of these compounds in the development of therapeutic agents targeting Ca2+-activated K+ channels. Their findings suggest that specific structural modifications can enhance affinity, providing insights into ligand design for neurological applications (Graulich et al., 2006).

Asymmetric Syntheses of Hancock Alkaloids

The asymmetric synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, has been delineated by Davies et al. (2018). This synthesis route involves conjugate addition and intramolecular Buchwald-Hartwig coupling, leading to the formation of compounds like (-)-cuspareine and (-)-galipinine. Such syntheses are crucial for generating natural product analogs with potential pharmaceutical applications, providing a foundation for the development of new therapeutic agents (Davies et al., 2018).

properties

IUPAC Name

2-methoxy-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-17-14(20)8-5-9-18-16(21)12-10-15(22-2)19-13-7-4-3-6-11(12)13/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJOSJWERUNIT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide

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